1-(3-Aminopropyl)pyrrolidin-2-one chemical properties
1-(3-Aminopropyl)pyrrolidin-2-one chemical properties
Technical Monograph: 1-(3-Aminopropyl)pyrrolidin-2-one
Executive Summary
1-(3-Aminopropyl)pyrrolidin-2-one (CAS: 7663-77-6), often abbreviated as N-(3-aminopropyl)-2-pyrrolidone, is a bifunctional heterocyclic building block critical to pharmaceutical synthesis, surface chemistry, and advanced material design.[1][2][3][4] Its molecular architecture combines a polar, non-volatile
This guide details the physicochemical profile, industrial synthesis, reactivity mechanisms, and high-value applications of this compound, specifically targeting researchers in drug discovery and material science.
Molecular Architecture & Physicochemical Profile
The molecule consists of a 5-membered lactam ring (2-pyrrolidone) N-substituted with a 3-aminopropyl chain. The lactam ring imparts high thermal stability and water solubility, while the primary amine (
Table 1: Physicochemical Properties
| Property | Value | Context |
| CAS Number | 7663-77-6 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 142.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous, hygroscopic |
| Boiling Point | 120-123 °C @ 1 mmHg | High boiling point due to dipole-dipole interactions |
| Density | 1.014 g/mL @ 25 °C | Slightly denser than water |
| Refractive Index | ||
| Solubility | Miscible in water, ethanol, chloroform | Amphiphilic character |
| pKa | ~9.85 (Amine), ~-0.5 (Lactam O) | Primary amine is basic; Lactam is essentially neutral |
Synthetic Routes & Manufacturing
The industrial production of 1-(3-Aminopropyl)pyrrolidin-2-one relies on the nucleophilic acyl substitution of
Reaction Mechanism
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Nucleophilic Attack: The primary amine of 1,3-diaminopropane attacks the carbonyl carbon of GBL.
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Ring Opening: The lactam ring opens to form a hydroxy-amide intermediate (
-(3-aminopropyl)-4-hydroxybutanamide). -
Cyclization: Under elevated temperature and dehydration conditions, the intermediate undergoes intramolecular cyclization (condensative ring closure) to reform the thermodynamically stable 5-membered lactam ring, releasing water.
Industrial Optimization
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Stoichiometry: A large excess of 1,3-diaminopropane (typically 3:1 to 5:1 molar ratio) is employed to minimize the formation of the symmetric byproduct, 1,3-bis(2-oxopyrrolidin-1-yl)propane.
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Conditions: The reaction is typically conducted at 180–220 °C. Continuous removal of water (azeotropic distillation) drives the equilibrium toward the lactam product.
Diagram 1: Synthesis Pathway
Caption: Synthesis proceeds via ring-opening of GBL followed by dehydrative cyclization. Excess diamine prevents byproduct formation.
Reactivity & Functionalization
The molecule's utility stems from the differential reactivity between its two nitrogen centers. The exocyclic primary amine is highly nucleophilic, while the endocyclic lactam nitrogen is non-basic and chemically robust due to resonance stabilization with the carbonyl group.
Primary Amine Reactions (The "Handle")
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Acylation: Reacts with acid chlorides or anhydrides to form stable amides. This is the primary route for attaching the pyrrolidone moiety to drugs or polymers.
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Alkylation: Reacts with alkyl halides to form secondary/tertiary amines or quaternary ammonium salts (cationic surfactants).
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Schiff Base Formation: Condenses with aldehydes/ketones to form imines, used in metal chelation ligands (e.g., SBA-15 hybrids).
Lactam Ring Stability
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Hydrolysis: The lactam ring is stable under neutral and mild acidic/basic conditions. However, prolonged exposure to strong acids (6M HCl) or bases at high temperatures will hydrolyze the ring back to the amino acid derivative (isoputreanine).
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Ring Activation: In the presence of strong bases (e.g., NaH), the
-carbon (next to the carbonyl) can be deprotonated, allowing for alkylation at the 3-position of the ring, though this is less common than amine derivatization.
Diagram 2: Reactivity Map
Caption: The primary amine drives functionalization toward drugs and surfactants; harsh conditions open the lactam ring.
Applications in Science & Industry
Pharmaceutical Development
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Prodrug Synthesis: The compound is used to synthesize amide conjugates of carboxylic acid drugs (e.g., Valproic Acid). The pyrrolidone moiety can improve water solubility and blood-brain barrier permeability of lipophilic drugs.
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Physiological Marker: It is a known metabolite of spermidine (isoputreanine lactam). Monitoring its levels in urine can serve as a biomarker for polyamine metabolism disorders.
Advanced Materials & Surface Chemistry
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Heavy Metal Remediation: The amine group allows grafting onto mesoporous silica (e.g., SBA-15). The resulting "PVP-aminopropyl" hybrid materials act as chelators for removing divalent heavy metals (Pb²⁺, Cu²⁺) from wastewater, leveraging the coordination ability of both the amine and the lactam oxygen.
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Surfactant Precursors: N-alkylation of the amine group with long-chain fatty halides produces cationic surfactants. These derivatives combine the surface activity of the lipid tail with the wetting and film-forming properties of the pyrrolidone head group, useful in corrosion inhibition and antimicrobial formulations.
Polymer Chemistry
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Co-monomer/Modifier: While N-vinylpyrrolidone (NVP) is the standard monomer for PVP, 1-(3-aminopropyl)pyrrolidin-2-one is used to post-functionalize polymers containing reactive ester or epoxide groups, introducing the hydrophilic pyrrolidone unit to modify polymer swelling and biocompatibility.
Safety & Handling
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Hazards: Classified as Corrosive (Category 1B) . It causes severe skin burns and eye damage (H314).
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PPE: Handling requires chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Use in a fume hood to avoid inhalation of vapors.
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Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in tightly sealed containers to prevent water absorption and amine oxidation.
References
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Seiler, N., et al. (1982). "N-(3-aminopropyl)pyrrolidin-2-one, a product of spermidine catabolism in vivo." The Biochemical Journal, 208(1), 189-197. Link
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Martinez, A. P., et al. (2017). "Biodegradable 'Smart' Polyphosphazenes with Intrinsic Multifunctionality as Intracellular Protein Delivery Vehicles." Biomacromolecules, 18(6), 2000-2011. Link
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Spiegelstein, O., et al. (2004). "Teratogenicity of valproate conjugates with anticonvulsant activity in mice." Epilepsy Research, 57(2-3), 145-152. Link
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Login, R. B. (2016).[5] "Pyrrolidone-Based Surfactants (a Literature Review)." Journal of the American Oil Chemists' Society, 72(7), 759-771. Link
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Sigma-Aldrich. (n.d.). "Safety Data Sheet: 1-(3-Aminopropyl)-2-pyrrolidinone." Link
